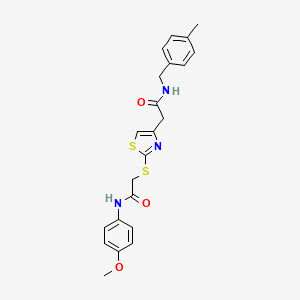

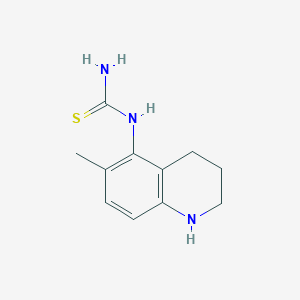

![molecular formula C14H19NO B2747196 3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL CAS No. 720689-55-4](/img/structure/B2747196.png)

3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL

概要

説明

“3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL” is a chemical compound with the CAS Number: 720689-55-4 . It has a molecular weight of 217.31 . The compound appears as a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO/c16-14-5-4-11-6-8-15 (13-2-1-3-13)9-7-12 (11)10-14/h4-5,10,13,16H,1-3,6-9H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 217.31 . It is a pale-yellow to yellow-brown solid . It should be stored at a temperature of 2-8°C .科学的研究の応用

Chemical Synthesis and Structural Analysis

The synthesis and X-ray diffraction analysis of similar compounds, such as 7-methyl-cis-2-(1’-naphthyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol, have been explored in research. These studies focus on the preparation and crystallization of these compounds, providing insights into their structural properties (Macías et al., 2011).

Molecular Interactions and Hydrogen Bonding

Research on compounds like (2RS,4SR)-7-Bromo-2-(2-methylphenyl)-2,3,4,5-tetrahydro-1H-naphtho[1,2-b]azepin-4-ol has revealed their ability to form complex hydrogen-bonded structures. Such studies contribute to understanding the molecular interactions and assembly of these compounds in different dimensions (Yépes et al., 2013).

Cytotoxicity and Therapeutic Potential

Compounds with similar structures have been investigated for their cytotoxic effects. For instance, dibenzofuran annulated 1-azepines exhibit moderate cytotoxicity, suggesting potential therapeutic applications (Yempala et al., 2020).

Reaction with Nucleophilic Reagents

The reaction behavior of related compounds like 3,4,5,6-Tetrahydro-2H-azepin-7-ol hydrogen sulfate with nucleophiles has been explored, demonstrating the compound's reactive nature and potential for forming various derivatives (Masaki et al., 1973).

Novel Synthesis Methods

Innovative synthesis techniques for similar compounds, such as the Novozyme 435 lipase-mediated resolution method for tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol derivatives, have been reported. These methods showcase the versatility in synthesizing these compounds in a stereoselective manner (Zhou et al., 2015).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, and H319 . This means it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation. The recommended precautionary statements are P305+P351+P338, which involve rinsing cautiously with water in case of contact with eyes .

特性

IUPAC Name |

3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14-5-4-11-6-8-15(13-2-1-3-13)9-7-12(11)10-14/h4-5,10,13,16H,1-3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODOGLMDJREIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC3=C(CC2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-OL | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

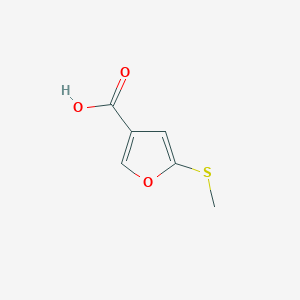

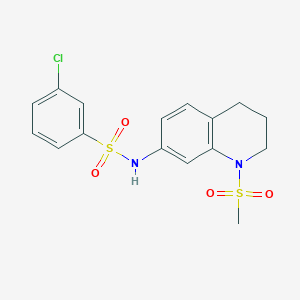

![(Z)-3-(((2-bromophenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2747114.png)

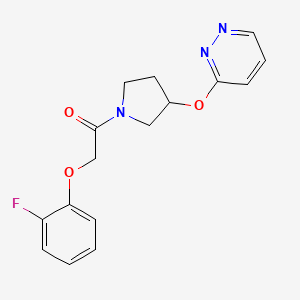

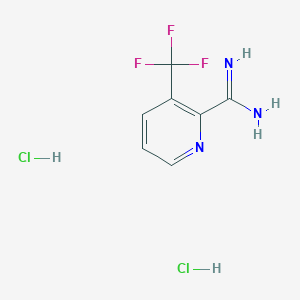

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)

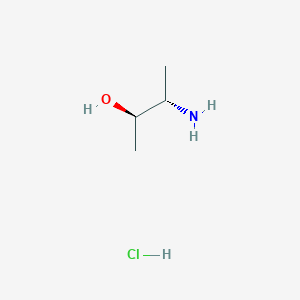

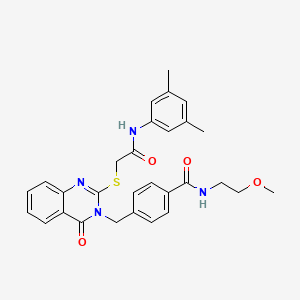

![2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide](/img/structure/B2747119.png)

![3-(3,5-dimethylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747125.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2747130.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2747131.png)